molecular formula C19H22N4 B5571728 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B5571728
M. Wt: 306.4 g/mol
InChI Key: BBHKESQVGZYMAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole derivatives has been explored through various methodologies aimed at targeting specific receptors. A noteworthy approach involved the creation of indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring, showcasing the compound's significance in ligand affinity towards the ORL-1 receptor (Bignan et al., 2006). Another research highlighted the design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands, emphasizing the compound's relevance in cognitive disorder treatments (Nirogi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of derivatives of 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], reveals significant insights into their crystallography and spectroscopic properties. Studies have shown that these compounds exhibit unique crystalline structures, with their molecular mechanics and electrostatic potential offering a deeper understanding of their stability and reactivity (Shalaby et al., 2014).

Chemical Reactions and Properties

3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole demonstrates versatile chemical reactivity, forming the basis for developing selective ligands with high affinity for certain receptors, such as the 5-HT₆ receptor. The optimization of these indole derivatives underscores their potential in addressing cognitive disorders through synergistic effects in combination therapies (Nirogi et al., 2017).

Physical Properties Analysis

The physical properties of 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole derivatives are crucial for their pharmacokinetic profiles and bioavailability. Research into these aspects facilitates the development of compounds with desirable characteristics for drug development, such as improved oral absorption and bioavailability, influenced by modifications like fluorination (Van Niel et al., 1999).

Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including derivatives akin to 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole, are central to organic synthesis, offering diverse pathways for creating bioactive molecules. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, encapsulating strategies that might apply to synthesizing or modifying molecules like 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole. Their work highlights the complexity and variety in indole synthesis, crucial for advancing medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).

Biological Activities of α-Carboline Alkaloids

Li et al. (2022) discuss α-carboline alkaloids, structurally related to indole derivatives, underscoring their significant bioactivities, including antitumor and anti-microbial effects. This review suggests that indole derivatives, by extension, may possess similar bioactivities, making them subjects of interest for developing therapeutic agents (Li et al., 2022).

Indole Derivatives in Medicinal Chemistry

The pharmacological relevance of indole derivatives is underscored by their widespread application across various therapeutic domains. Ali et al. (2013) review the medicinal significance of indoles and indazoles, highlighting their roles in combating diseases through antibacterial, anticancer, and anti-inflammatory activities. This work illustrates the potential of compounds like 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole to contribute to drug development and therapy (Ali et al., 2013).

Hepatic Protection by Indole Derivatives

Wang et al. (2016) explore the protective effects of indole-3-carbinol (I3C) and its derivatives on the liver, demonstrating the detoxification and anti-inflammatory properties of indole compounds. This study suggests a potential research application of 3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole in studying hepatic protection and treatment of liver diseases (Wang et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-7-19-18(6-1)16(13-21-19)14-22-9-11-23(12-10-22)15-17-5-3-4-8-20-17/h1-8,13,21H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHKESQVGZYMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole

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